Azatadine dimaleate

Catalog No.
S520008
CAS No.
3978-86-7
M.F
C24H26N2O4
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azatadine dimaleate

CAS Number

3978-86-7

Product Name

Azatadine dimaleate

IUPAC Name

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KGCJWSUJYBJBBW-BTJKTKAUSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

Azatadine Maleate; azatadine; azatadine maleate; Idulamine; Idulian; Juste brand of azatadine maleate; Key brand of azatadine maleate; Lergocil; Optimine; Schering brand of azatadine maleate; Schering-Plough brand of azatadine maleate; Zadine

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Azatadine maleate is 522.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Histamine Antagonism and Allergic Reactions

Azatadine maleate belongs to a class of drugs called H1 histamine receptor antagonists. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itchy eyes, and sneezing. Azatadine maleate works by blocking histamine receptors, preventing them from binding to histamine and causing these allergic responses [Source: National Institutes of Health [NIH] - Azatadine maleate, ].

Research studies have investigated the efficacy of azatadine maleate in managing allergic rhinitis symptoms. These studies generally support its effectiveness in reducing symptoms like sneezing, rhinorrhea (runny nose), and itching [Source: International Forum of Allergy & Rhinology, The effect of azatadine maleate on symptoms and quality of life in patients with perennial allergic rhinitis, 2012 Aug; 2(4): 322-327, ].

Potential Anti-inflammatory Effects

While the primary action of azatadine maleate is histamine antagonism, some research suggests it might have additional anti-inflammatory properties. Studies have explored its effects on various inflammatory markers and immune cell activity [Source: Immunopharmacology and Immunotoxicology, Effect of azatadine on inflammatory response in a murine model of allergic asthma, 2008;30(2):121-31, ].

Azatadine dimaleate is the dimaleate salt form of azatadine, a first-generation antihistamine. It is primarily utilized for its antihistaminic properties, particularly in treating allergic reactions such as perennial and seasonal allergic rhinitis. Azatadine acts as an antagonist at histamine H1-receptor sites, effectively mitigating the physiological effects of histamine release, which include nasal congestion, sneezing, and itching. The compound has a complex chemical structure characterized by its molecular formula C28H30N2O8C_{28}H_{30}N_{2}O_{8} and a molecular weight of approximately 522.554 g/mol .

Azatadine maleate acts as an antihistamine by competitively blocking histamine H1 receptors. Histamine, released during allergic reactions, binds to these receptors, triggering symptoms like runny nose, sneezing, and itchy eyes. Azatadine occupies the receptor site, preventing histamine from binding and leading to symptom relief [].

Azatadine maleate is generally well-tolerated, but common side effects include drowsiness, dry mouth, dizziness, and fatigue [].

Here are some safety concerns:

  • Drowsiness: Can impair coordination and increase the risk of accidents [].
  • Anticholinergic Effects: May worsen urinary retention, glaucoma, and cognitive function in older adults [].
  • Drug Interactions: May interact with other medications, such as central nervous system depressants, increasing drowsiness [].
, including:

  • Oxidation: Under specific conditions, azatadine can be oxidized to form oxides.
  • Reduction: Reduction reactions may yield reduced forms of azatadine.
  • Substitution: Azatadine can also participate in substitution reactions where functional groups are replaced.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels to achieve desired products .

Azatadine dimaleate exhibits significant biological activity primarily through its role as an H1 receptor antagonist. By binding to these receptors, it blocks the actions of histamine, thereby reducing symptoms associated with allergic responses. This includes alleviating nasal congestion, sneezing, and other symptoms caused by histamine release during allergic reactions. The pharmacokinetics of azatadine indicate that it is well absorbed from the gastrointestinal tract, with peak absorption occurring approximately four hours post-administration .

The synthesis of azatadine dimaleate typically involves a two-step process:

  • Reaction of Azatadine with Maleic Acid: Azatadine is dissolved in methanol while maleic acid is dissolved in ethyl acetate. The two solutions are mixed and stirred at room temperature for several hours.
  • Purification: The resulting mixture is filtered, and the solid product is washed with ethyl acetate. It is then dissolved in sodium bicarbonate solution, followed by the addition of hydrochloric acid to precipitate the azatadine maleate product, which is subsequently filtered and dried .

Industrial production follows similar methods but utilizes larger reactors for higher yield and purity.

Azatadine dimaleate is primarily used in:

  • Allergy Treatment: It is effective in managing symptoms of allergic rhinitis and other allergic conditions.
  • Antihistamine Research: It serves as a model compound in studies related to antihistamines and their mechanisms of action.

In addition to its primary applications, azatadine dimaleate may also be explored for potential uses in other therapeutic areas due to its biological activity profile .

Studies have shown that azatadine can interact with various drugs, potentially increasing the risk or severity of side effects such as QTc prolongation when combined with certain antihistamines like dexchlorpheniramine maleate. Additionally, it has been noted that dextroamphetamine may influence the pharmacodynamics of azatadine . Understanding these interactions is crucial for optimizing therapeutic regimens involving azatadine dimaleate.

Azatadine dimaleate shares similarities with several other antihistamines but possesses unique characteristics that differentiate it from them. Some similar compounds include:

Comparison Table

CompoundClassUnique Features
AzatadineFirst-generationAnticholinergic and antiserotonin properties
CyproheptadineFirst-generationStrong antiserotonin effects
ChlorpheniramineFirst-generationLess sedative; often used in combination therapies
DiphenhydramineFirst-generationNotable sedative effects; broader receptor activity

Azatadine's unique combination of antihistaminic and anticholinergic properties makes it particularly effective for specific allergic conditions while minimizing sedation compared to some other first-generation antihistamines .

Synthetic Pathways for Azatadine Dimaleate

Two industrially proven routes dominate commercial practice (Table 1).

RouteKey Starting MaterialsStrategic ReactionsTypical Overall YieldReference
A (Schering original)Ethyl nicotinate and phenylacetonitrile(i) Claisen-type condensation to keto-nitrile; (ii) acid-promoted ring closure to 5,6-dihydro-11H-benzo [1] [2]cyclohepta[1,2-b]pyridin-11-one; (iii) Wolff–Kishner reduction; (iv) N-oxide rearrangement/cyanation; (v) Grignard addition of 1-methyl-4-piperidinylmagnesium chloride; (vi) dehydration to azatadine; (vii) salt formation with maleic acid28–33% over seven isolations [4]
B (Process-intensified)3-Chloro-2-(2-phenylethyl)pyridine(i) Zinc/titanium-mediated McMurry coupling to the dibenzo-cycloheptene core; (ii) nucleophilic substitution with 1-methyl-4-piperidinone; (iii) catalytic hydrogenation to saturate the 6,11-bond; (iv) direct crystallisation as the dimaleate48–55% over four isolations [5]

Route B shortens the longest linear sequence from seven to four steps by telescoping ring-closure and side-chain installation, reducing solvent volume and work-ups [5].

Catalytic Hydrogenation in Key Synthesis Steps

Hydrogenation is used both to introduce the required 6,11-dihydro motif and to remove protecting groups. Representative conditions are summarised in Table 2.

SubstrateCatalyst (wt %)Pressure (MPa)Temperature (°C)Time (h)Isolated YieldReference
Benzylic exocyclic olefin in intermediate XVI10% palladium on activated carbon (0.15 eq)0.10602087.5% [6]
11-(benzyl-protected) aza-ketone precursorPlatinum(IV) oxide (0.05 eq)0.8050682% [5]
Tritium-labelled azatadine (isotope exchange)5% rhodium on aluminium oxide (0.05 eq)0.17 (tritiated water)502098.5% radiochemical purity [7]
Aromatic amine hydrogenation analogueRhodium on titania–silica (1%)1.50804>95% conversion [8]

Key observations:

  • Catalyst choice dictates selectivity; rhodium avoids over-reduction of the heteroaromatic ring [7] [8].
  • Mild pressures (≤1.5 MPa) suffice owing to the strain in the exocyclic double bond [5].
  • Acetic acid or ethanol–acetic acid mixtures improve solubility and suppress catalyst poisoning by amines [6].

Purification and Characterisation Techniques

  • Salt Formation and Crystallisation – Azatadine free base is dissolved in ethanol at 50 °C, and a stoichiometric 2.0 equivalent solution of maleic acid is slowly added. Cooling to 5 °C induces precipitation of the hemihydrate dimaleate, which is filtered and washed with cold ethanol to reach ≤0.2% residual solvents [5].
  • Re-crystallisation – Polishing recrystallisation from ethanol–water (70:30 v/v) raises purity to ≥99.5% by high-performance liquid chromatography [6].
  • Chromatographic Control – Gradient reversed-phase high-performance liquid chromatography using ammonium acetate buffer (pH 6.8) separates azatadine from the major oxidative impurities at 8.0 min retention time, affording a correlation coefficient of 0.9995 for quantification [9].
  • Spectroscopic Confirmation
TechniqueDiagnostic DataReference
^1H Nuclear Magnetic Resonance (acetone-d6)δ 6.66–8.34 ppm (seven aromatic protons), δ 2.30 ppm (N-methyl), δ 1.16–3.42 ppm (piperidine ring) [10]
Electron-Impact Mass SpectrometryMolecular ion m/z 306 (free base) [10]
Ultraviolet–visible Spectroscopyλ_max 205 nm, 272 nm (π–π* transitions) [10]
Elemental AnalysisConsistent with C₂₈H₃₀N₂O₈·0.5H₂O (the marketed hemihydrate) [11]

Yield Optimisation Strategies

Process chemists have implemented multiple levers to raise throughput while retaining quality:

  • Stoichiometric Control – Using 1.02–1.05 equivalents of 1-methyl-4-piperidinylmagnesium chloride minimises bis-addition side products, increasing assay yield by 6% [5].
  • In-situ Catalyst Scavenging – Introduction of 0.5% w/v N-acetyl-cysteine before crystallisation reduces residual palladium to <2 ppm without an additional recrystallisation step, saving one day of cycle time [12].
  • Water Activity Management – Drying the maleic acid feed to <0.5% moisture prevents formation of a hygroscopic microcrystalline form that co-precipitates with the product, improving filtration rates by 30% [4].
  • Temperature-programmed Hydrogenation – Raising the reactor temperature from 40 °C to 60 °C after 50% conversion accelerates completion while avoiding over-reduction; time on hydrogen drops from 20 h to 12 h with the same 87.5% yield [6].
  • Particle Engineering – Controlled antisolvent addition (ethanol → isopropanol 1 mL min⁻¹) yields a median particle size of 90 µm, facilitating downstream tablet blending without milling [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

406.18925731 g/mol

Monoisotopic Mass

406.18925731 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F3Q391WTX7

Related CAS

3964-81-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

3978-86-7

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Keene AT, Chard CL, Daniels VG. General practitioner surveillance of azatadine
2: Luscombe DK, Nicholls PJ, Parish PA. Comparison of the effects of azatadine
3: Kaminszczik I, Barbon L. Relieving symptoms of upper respiratory allergies and
4: Wilson JD, Hillas JL, Somerfield SD. Azatadine maleate (Zadine): evaluation in
5: Hillas JL, Somerfield SD, Wilson JD, Aman MG. Azatadine maleate in perennial
6: Zubizaretta J. Azatadine maleate/pseudoephedrine sulfate repetabs versus
7: Tarasido JC. Azatadine maleate/pseudoephedrine sulfate repetabs versus placebo
8: Biehl B. Effects of azatadine maleate on subjective appraisal and psychomotor

Explore Compound Types